2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1427195-19-4
VCID: VC2879752
InChI: InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
SMILES: C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl
Molecular Formula: C14H18Cl2N4
Molecular Weight: 313.2 g/mol

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

CAS No.: 1427195-19-4

Cat. No.: VC2879752

Molecular Formula: C14H18Cl2N4

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride - 1427195-19-4

Specification

CAS No. 1427195-19-4
Molecular Formula C14H18Cl2N4
Molecular Weight 313.2 g/mol
IUPAC Name 2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride
Standard InChI InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
Standard InChI Key NNUPFUNYMQHELR-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl
Canonical SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl

Introduction

Chemical Identity and Structural Properties

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride features a pyrimidine ring with a phenyl ring that has a piperazine group attached, in the form of a dihydrochloride salt. This structural arrangement creates a three-dimensional configuration that enables various intermolecular interactions, potentially enhancing its binding affinity with biological targets.

Chemical Identifiers and Basic Properties

PropertyValue
CAS Number1427195-19-4
Molecular FormulaC₁₄H₁₈Cl₂N₄ or C₁₄H₁₆N₄·2HCl
Molecular Weight313.23 g/mol
PubChem CID84819711
IUPAC Name2-(4-piperazin-1-ylphenyl)pyrimidine dihydrochloride
InChIInChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
InChI KeyNNUPFUNYMQHELR-UHFFFAOYSA-N
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl

Structural Features

The molecule consists of several key structural elements:

  • A pyrimidine ring (6-membered heterocycle with two nitrogen atoms at positions 1 and 3)

  • A phenyl ring directly attached to the pyrimidine at the 2-position

  • A piperazine moiety connected to the phenyl ring at the 4-position

  • Two hydrochloride molecules forming a salt

This unique combination of structural features contributes to the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Characteristics

Understanding the physical and chemical properties of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is crucial for its handling, storage, and application in research settings.

Physical Properties

PropertyValue
Physical StatePowder
AppearanceWhite to off-white powder (typical for similar compounds)
SolubilitySoluble in polar solvents including water, DMSO, and alcohols
pHAcidic in aqueous solution due to hydrochloride salt form
StabilityGenerally stable at room temperature in solid form

Chemical Reactivity

The compound exhibits several important chemical characteristics:

  • The piperazine nitrogen can act as a nucleophile in appropriate conditions

  • The pyrimidine ring may participate in electrophilic aromatic substitution reactions

  • The dihydrochloride salt form significantly improves water solubility compared to the free base

  • May undergo hydrolysis under strongly acidic or basic conditions

Synthesis and Preparation Methods

The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride involves several key steps, typically performed under controlled laboratory conditions.

General Synthetic Approach

A common synthetic route involves:

  • Formation of the piperazine derivative: Reaction of piperazine with appropriate reagents to form a substituted piperazine

  • Coupling reaction: Attachment of the piperazine derivative to a 4-halogenated phenyl compound

  • Pyrimidine formation/attachment: Introduction of the pyrimidine ring through appropriate coupling reactions

  • Salt formation: Conversion to the dihydrochloride salt using hydrochloric acid

Alternative Synthetic Pathways

Recent advances in synthetic methodology have enabled more efficient routes:

  • Palladium-catalyzed cross-coupling reactions to form the aryl-pyrimidine bond

  • Microwave-assisted synthesis to reduce reaction times and improve yields

  • One-pot sequential reactions to minimize isolation of intermediates

  • Flow chemistry approaches for larger-scale production

Analytical Techniques for Identification and Characterization

Several analytical methods are commonly employed to identify and characterize 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for aromatic protons of both pyrimidine and phenyl rings

    • ¹³C NMR confirms carbon framework

    • 2D NMR techniques (COSY, HSQC, HMBC) help with complete structural elucidation

  • Mass Spectrometry:

    • Provides molecular weight confirmation

    • Characteristic fragmentation patterns including loss of HCl, piperazine, and pyrimidine moieties

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for aromatic C=C and C=N stretching

    • N-H stretching vibrations from the piperazine group

    • Salt form exhibits typical N-H+ stretching

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Typical retention time values depend on column and conditions used

    • UV detection at 254-280 nm is effective due to aromatic chromophores

    • Purity determination typically shows >97% for research-grade material

  • Thin-Layer Chromatography (TLC):

    • Mobile phase often consists of dichloromethane/methanol mixtures

    • Visualization under UV light at 254 nm

    • Rf values depend on specific solvent systems employed

Research Applications

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride has found applications in various fields of scientific research, particularly in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

The compound serves as:

  • A structural scaffold for developing new therapeutic agents

  • A pharmacophore model for structure-activity relationship studies

  • An intermediate in the synthesis of more complex bioactive molecules

Therapeutic AreaPotential MechanismResearch Stage
OncologyKinase inhibitionPreclinical
NeuroscienceSerotonergic modulationTarget identification
Anti-infectiveEnzyme inhibitionEarly research
CNS disordersReceptor antagonismTarget validation

The compound's structural features, particularly the combination of pyrimidine and piperazine moieties, make it relevant for investigation in these therapeutic areas .

Biological Activity and Pharmacological Properties

While specific detailed studies on 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride are somewhat limited in the published literature, structurally similar compounds provide insights into its potential biological activities.

Enzyme Inhibition

Compounds with similar structural features have demonstrated inhibitory activity against several enzyme classes:

  • Kinases: Particularly those involved in cell signaling pathways

  • Phosphodiesterases: Related to cell signaling and inflammatory responses

  • Transferases: Involved in various metabolic processes

Receptor Interactions

The structural elements present in 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride suggest potential interactions with:

  • G-protein coupled receptors (GPCRs)

  • Ligand-gated ion channels

  • Nuclear receptors

For example, related compounds with piperazine-phenyl-pyrimidine scaffolds have shown activity as serotonin reuptake inhibitors, which could indicate similar potential for this compound .

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride.

Key Structural Features and Their Impact on Activity

Structural ElementEffect on ActivityOptimized Modifications
Pyrimidine ringEssential for target bindingSubstitution at positions 4 and 6 can enhance selectivity
Phenyl linkerProvides proper spatial orientationPara-substitution maintains optimal geometry
Piperazine moietyCritical for solubility and target interactionN-substitution can tune pharmacokinetic properties
Salt formImproves solubility and bioavailabilityDihydrochloride provides optimal physical properties

These structure-activity relationships have been derived from studies on this compound and structurally similar molecules .

SolventSolubilityStability in Solution
WaterGood (>10 mg/mL)Stable for 24 hours at room temperature
DMSOExcellent (>30 mg/mL)Stable for 1 month at -20°C
EthanolModerate (1-10 mg/mL)Stable for 1 week at 4°C
PBS (pH 7.4)Good (>5 mg/mL)Stable for 48 hours at 4°C

For optimal results when preparing stock solutions:

  • Use fresh, high-quality solvents

  • Prepare concentrated stocks (5-10 mM)

  • Aliquot to avoid freeze-thaw cycles

  • Store solutions at -20°C or -80°C for extended shelf-life

ParameterClassification
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P305+P351+P338
Transport InformationNot classified as dangerous goods

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